molecular formula C4H5NO B1298619 Isocyanatocyclopropane CAS No. 4747-72-2

Isocyanatocyclopropane

Cat. No.: B1298619
CAS No.: 4747-72-2
M. Wt: 83.09 g/mol
InChI Key: DBBRJAWSDTYYBM-UHFFFAOYSA-N
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Description

Isocyanatocyclopropane is an organic compound with the molecular formula C4H5NO. It is a colorless liquid that is hygroscopic and has a boiling point of approximately 87°C . This compound is known for its volatility and distinctive odor. It is used primarily as an intermediate in organic synthesis.

Scientific Research Applications

Isocyanatocyclopropane has several applications in scientific research:

Safety and Hazards

Isocyanatocyclopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and can cause harm if inhaled or comes into contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Isocyanatocyclopropane are not available, the use of isocyanates in general is a topic of ongoing research, particularly in the development of high-performance polyurethane-based polymers .

Preparation Methods

Isocyanatocyclopropane can be synthesized through various methods. One common synthetic route involves the reaction of cyclopropylamine with phosgene. The reaction conditions typically require a controlled environment to manage the highly reactive nature of phosgene . Industrial production methods often involve the use of advanced equipment to ensure safety and efficiency during the synthesis process.

Chemical Reactions Analysis

Isocyanatocyclopropane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary but often include amines, alcohols, and other substituted cyclopropane derivatives .

Mechanism of Action

The mechanism of action of isocyanatocyclopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form urea, carbamate, and other derivatives .

Comparison with Similar Compounds

Isocyanatocyclopropane can be compared with other isocyanates such as:

This compound is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other isocyanates.

Properties

IUPAC Name

isocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBRJAWSDTYYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348478
Record name isocyanatocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-72-2
Record name isocyanatocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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